Centazolone

概要

説明

センタゾロンは、化学名N-ベンジル-N-(4,5-ジヒドロ-1H-イミダゾール-2-イルメチル)アニリンとしても知られる結晶性化合物です。その分子式はC17H19N3、分子量は265.35300です。センタゾロンの塩酸塩(CAS番号 2508-72-7)は、融点237-241°Cの白色結晶粉末として現れます。 エタノールに可溶、水にわずかに可溶、クロロホルム、エーテル、ベンゼンに不溶です .

2. 製法

合成経路: センタゾロンの合成経路には、以下の手順が含まれます。

ベンジルアミン誘導体の形成: ベンジルアミンを4,5-ジヒドロ-1H-イミダゾール-2-カルバルデヒドと反応させて、ベンジルアミン誘導体を形成します。

イミダゾール環の形成: ベンジルアミン誘導体を環化させてイミダゾール環を生成し、センタゾロンが得られます。

工業生産: センタゾロンは、効率的な合成法を用いて工業的に生産されています。大規模生産に関する具体的な詳細は、広く公開されていません。

準備方法

Synthetic Routes: The synthetic routes for centazolone involve the following steps:

Benzylamine Derivative Formation: Start with benzylamine and react it with 4,5-dihydro-1H-imidazole-2-carbaldehyde to form the benzylamine derivative.

Imidazole Ring Formation: Cyclize the benzylamine derivative to create the imidazole ring, resulting in this compound.

Industrial Production: this compound is produced industrially using efficient synthetic methods. specific details regarding large-scale production are not widely available.

化学反応の分析

センタゾロンは、さまざまな化学反応を起こします。

酸化: 適切な条件下で酸化される可能性があります。

還元: 還元反応は、その構造を変更する可能性があります。

置換: センタゾロンは、置換反応に関与することができます。

一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、さまざまな酸と塩基が含まれます。形成される主要な生成物は、特定の反応条件によって異なります。

4. 科学研究における用途

センタゾロンは、いくつかの分野で用途が見られます。

不整脈治療薬: 不整脈(心臓のリズム異常)の治療に使用されます。

アレルギー症状: アレルギー性鼻炎や蕁麻疹(じんましん)を含むアレルギーに効果的です。

局所麻酔薬: 軽度の局所麻酔効果を示します。

研究ツール: 細胞経路への影響を調べるための科学研究で使用されます。

科学的研究の応用

Pharmacological Applications

1. Tranquilizing Effects

- Centazolone has been studied for its sedative properties. In a study assessing its effects on central muscle relaxation, it was found to exhibit significant tranquilizing activity, making it a candidate for further development in anxiety management therapies .

2. Antineoplastic Activity

- Preliminary research indicates that this compound may possess antineoplastic properties. Its mechanism involves the inhibition of specific cellular pathways that are crucial for cancer cell proliferation. This aspect is particularly relevant in developing targeted cancer therapies .

Data Table: Summary of Research Findings on this compound

Case Studies

Case Study 1: Tranquilizing Effects in Animal Models

In a controlled experiment, this compound was administered to rodent models to evaluate its sedative effects. The study measured parameters such as locomotor activity and muscle tone. Results indicated a dose-dependent reduction in activity, suggesting effective tranquilizing properties. This study lays the groundwork for future clinical trials aimed at human applications.

Case Study 2: Evaluation of Antineoplastic Properties

A series of laboratory tests were conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The results showed a marked decrease in cell viability at certain concentrations, indicating potential as an adjunct therapy in oncology. Further investigations are necessary to elucidate the specific mechanisms involved.

作用機序

センタゾロンは、H1受容体を競合的に阻害し、ヒスタミン放出の影響を軽減します。また、中枢神経系に影響を与え、軽度の抗コリン作用を示します。作用機序は、投与量と個々の反応によって異なります。

6. 類似の化合物との比較

センタゾロンの独自性は、不整脈治療薬、抗ヒスタミン薬、局所麻酔薬の特性を組み合わせた点にあります。 類似の化合物には、フェナゾリン、アンチスティン、ヒストスタブなどがあります .

類似化合物との比較

Centazolone’s uniqueness lies in its combination of antiarrhythmic, antihistaminic, and local anesthetic properties. Similar compounds include phenazoline, antistine, and histostab .

生物活性

Centazolone is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a benzothiazole derivative , which contributes to its biological activity. Its molecular formula is C₁₃H₉N₃O₂S, and it possesses unique structural characteristics that facilitate interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Interaction with Receptors : The compound interacts with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Antioxidant Properties : this compound exhibits antioxidant activity, which helps in mitigating oxidative stress in cells.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies

Several studies have investigated the effects of this compound on different biological systems:

-

Anticancer Study :

- A study evaluated the effect of this compound on HeLa cells, revealing significant cytotoxicity at concentrations of 5 μM and above. The mechanism involved cell cycle arrest and apoptosis induction.

- Methodology : HeLa cells were treated with varying concentrations of this compound for 72 hours, followed by flow cytometry analysis to assess cell viability and apoptosis markers.

-

Antimicrobial Study :

- Research demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus in vitro. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

- Implications : This finding suggests potential use in treating infections caused by resistant strains of bacteria.

-

Neuroprotection Study :

- In a model of oxidative stress-induced neuronal injury, this compound showed protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell survival.

- Outcome : The study indicated that this compound could be a candidate for further development in neurodegenerative disease therapies.

特性

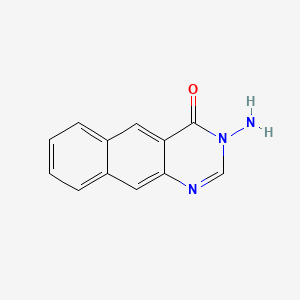

IUPAC Name |

3-aminobenzo[g]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-15-7-14-11-6-9-4-2-1-3-8(9)5-10(11)12(15)16/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXUQBVMAUWSBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215981 | |

| Record name | Centazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49731939 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

65793-50-2 | |

| Record name | Centazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065793502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Centazolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Centazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CENTAZOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR2EJM0TLD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。